The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a synthetic organic molecule that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tetrahydrofuran moiety, which contributes to its structural complexity and potential bioactivity.
This compound can be classified under the broader category of triazole-based compounds, which are widely studied for their pharmacological properties. The IUPAC name reflects its structural components, indicating the presence of both triazole and tetrahydrofuran groups. The molecular formula is , and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
The synthesis of (1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can be achieved through various methods, including:
These synthetic pathways highlight the versatility in designing triazole derivatives with specific functionalities for targeted applications in medicinal chemistry.
The molecular structure of (1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can be represented as follows:
C(CN)N=C(N=N)C1CCCO1.Cl.ClThe structure features:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or reduce toxicity.
The mechanism of action of (1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride likely involves:
Computational studies and molecular docking analyses are essential for elucidating these interactions further.
The physical properties of (1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride include:
Chemical properties include:
These properties are relevant for handling and storage in laboratory settings.
(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has several potential applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8